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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 3-chloro-3-ethylheptane,
a tertiary alkyl halide. The document outlines its chemical and physical properties, detailed
experimental protocols for its synthesis and characterization, and a summary of its
spectroscopic data. This guide is intended to serve as a valuable resource for researchers and
professionals in the fields of organic synthesis, medicinal chemistry, and drug development,
offering a foundational understanding of this compound's characteristics and the methodologies
for its analysis.

Introduction

3-Chloro-3-ethylheptane is a halogenated alkane with the molecular formula C9H19CI. As a
tertiary alkyl halide, its chemical reactivity is primarily characterized by nucleophilic substitution
(SN1) and elimination (E2) reactions. Understanding the structural and spectroscopic
properties of this compound is crucial for its potential application as a synthetic intermediate or
building block in the development of more complex molecules. This guide presents a detailed
overview of its structural features and the analytical techniques used for its identification and
characterization.

Physicochemical Properties
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The fundamental physicochemical properties of 3-chloro-3-ethylheptane are summarized in
the table below. These properties are essential for its handling, storage, and application in a
laboratory setting.

Property Value

Molecular Formula C9H19ClI

Molecular Weight 162.70 g/mol

IUPAC Name 3-chloro-3-ethylheptane

CAS Number 28320-89-0

Appearance Colorless liquid (predicted)

Boiling Point 187 °C (Predicted)

Density 0.864 g/cm3 (Predicted)

Solubility Insoluble in water; Soluble in organic solvents

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 3-chloro-3-
ethylheptane. This data is critical for the structural elucidation and purity assessment of the
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR (Proton NMR) Data
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
-CH2- (ethyl and
heptyl chains adjacent
~1.75 4H Py J
to the quaternary
carbon)
-CH2- (in the heptyl
~1.55 4H ( Py
chain)
-CH2- (in the heptyl
~1.30 4H _ ( Py
chain)
-CH3 (terminal methyl
~0.90 9H groups of ethyl and
heptyl chains)
Predicted 3C NMR (Carbon-13 NMR) Data
Chemical Shift (ppm) Carbon Type Assighment
~75 Quaternary C-ClI
~ 35 Methylene -CH2- (adjacent to C-ClI)
~ 30 Methylene -CH2- (in the heptyl chain)
~ 25 Methylene -CH2- (in the heptyl chain)
~22 Methylene -CH2- (in the heptyl chain)
~14 Methyl -CH3 (terminal)
Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
2960-2850 Strong C-H stretch (alkane)
1465-1450 Medium C-H bend (methylene)
1380-1370 Medium C-H bend (methyl)
850-550 Strong C-Cl stretch

Mass Spectrometry (MS)
mlz

Interpretation

Molecular ion peak (M+*) and its isotope peak
162/164 (M+2), with a 3:1 ratio characteristic of a single

chlorine atom.

Fragment corresponding to the loss of a chlorine

127 _
radical (M* - Cl).
Fragment corresponding to the loss of an ethyl
133/135
group.
91 Further fragmentation of the tertiary carbocation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of
3-chloro-3-ethylheptane.

Synthesis of 3-Chloro-3-ethylheptane via SN1 Reaction

This protocol describes the synthesis of 3-chloro-3-ethylheptane from its corresponding
tertiary alcohol, 3-ethylheptan-3-ol, through a nucleophilic substitution reaction (SN1) using
hydrochloric acid. Tertiary alcohols react readily with hydrogen halides to form tertiary alky!l
halides.[1]

Materials:

o 3-ethylheptan-3-ol
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Concentrated Hydrochloric Acid (HCI, 12 M)

Saturated Sodium Bicarbonate (NaHCOs) solution

Saturated Sodium Chloride (NaCl) solution (brine)

Anhydrous Magnesium Sulfate (MgSQOa) or Sodium Sulfate (Na2SOa)

Separatory funnel

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Distillation apparatus

Procedure:

In a round-bottom flask equipped with a magnetic stir bar, place 3-ethylheptan-3-ol.

Cool the flask in an ice bath.

Slowly add an excess of cold, concentrated hydrochloric acid to the alcohol with vigorous
stirring.

After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes.

Remove the flask from the ice bath and let it stir at room temperature for an additional 1-2
hours.

Transfer the reaction mixture to a separatory funnel. Two layers will form; the upper layer is
the organic product and the lower is the aqueous layer.

Separate the layers and wash the organic layer sequentially with:

o Cold water
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o Saturated sodium bicarbonate solution (to neutralize any remaining acid; vent the
separatory funnel frequently to release CO2 pressure).

o Saturated sodium chloride solution (brine).

o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
» Decant or filter the drying agent.

» Purify the crude 3-chloro-3-ethylheptane by simple distillation, collecting the fraction at the
expected boiling point.

Spectroscopic Characterization

1H and 3C NMR Spectroscopy:

e Prepare a sample by dissolving a small amount of the purified 3-chloro-3-ethylheptane in
deuterated chloroform (CDCls).

e Acquire the *H and 3C NMR spectra using a standard NMR spectrometer.

e Process the spectra and compare the chemical shifts, multiplicities, and integrations with the
predicted data.

Infrared (IR) Spectroscopy:

o Obtain the IR spectrum of a neat sample of the purified liquid product using a Fourier-
transform infrared (FTIR) spectrometer with an appropriate sample holder (e.g., salt plates).

« ldentify the characteristic absorption bands, particularly the C-CI stretch in the fingerprint
region.

Mass Spectrometry (MS):

e Introduce a dilute solution of the sample into a mass spectrometer (e.g., via gas
chromatography-mass spectrometry, GC-MS).
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e Analyze the resulting mass spectrum for the molecular ion peak and characteristic
fragmentation patterns, including the isotopic pattern of chlorine.

Logical Workflow

The following diagram illustrates the logical workflow for the synthesis and structural analysis of
3-chloro-3-ethylheptane.
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Synthesis and Characterization Workflow

Reactivity and Applications

As a tertiary alkyl halide, 3-chloro-3-ethylheptane is prone to undergo SN1 reactions with
weak nucleophiles and E2 elimination reactions in the presence of a strong, non-nucleophilic
base. The stability of the tertiary carbocation intermediate facilitates these reaction pathways.

While 3-chloro-3-ethylheptane itself may not have direct applications in drug development, its
structural motif can be incorporated into larger molecules. The tertiary carbon center can
introduce steric bulk, which may be desirable for modulating the pharmacological properties of
a drug candidate. Furthermore, it can serve as a precursor for the synthesis of other functional
groups through substitution or elimination reactions, making it a potentially useful intermediate
in organic synthesis.
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Conclusion

This technical guide has provided a detailed structural analysis of 3-chloro-3-ethylheptane,
including its physicochemical properties, predicted spectroscopic data, and comprehensive
experimental protocols for its synthesis and characterization. The information presented herein
is intended to equip researchers, scientists, and drug development professionals with the
necessary knowledge to work with and understand this tertiary alkyl halide. The logical
workflow and detailed methodologies offer a practical framework for the synthesis and analysis
of this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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